molecular formula C17H17N3O5S B2567122 N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 312750-30-4

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2567122
CAS No.: 312750-30-4
M. Wt: 375.4
InChI Key: IZZVLNUAAVWJSU-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a sulfonamide-based benzamide derivative characterized by a benzamide core substituted with a pyrrolidine sulfonyl group at the para position and a 2-nitrophenyl moiety at the amide nitrogen. Its structural features—such as the electron-withdrawing nitro group and the sulfonamide-pyrrolidine moiety—suggest possible roles in binding to biological targets like kinases or ion channels .

Properties

IUPAC Name

N-(2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17(18-15-5-1-2-6-16(15)20(22)23)13-7-9-14(10-8-13)26(24,25)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZVLNUAAVWJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves a multi-step process:

    Nitration of Phenyl Ring: The starting material, aniline, undergoes nitration to introduce a nitro group at the ortho position.

    Formation of Benzamide: The nitrated aniline is then reacted with benzoyl chloride to form the benzamide.

    Sulfonylation: The benzamide is further reacted with pyrrolidine and a sulfonyl chloride to introduce the pyrrolidinylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: Formation of N-(2-aminophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide serves as a scaffold for designing inhibitors targeting specific enzymes or receptors. The presence of the nitro group allows for bioreduction, potentially leading to reactive intermediates that can interact with biological macromolecules.

Materials Science

Due to its unique structural features, this compound is suitable for developing novel materials with tailored properties. Its sulfonamide group is known for enhancing solubility and stability in various chemical environments, making it valuable in polymer chemistry and nanotechnology.

Biological Studies

The compound has been utilized in studying the effects of nitro and sulfonyl groups on biological systems. Research indicates potential antibacterial and anti-inflammatory activities, making it a candidate for therapeutic applications.

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains:

CompoundMinimum Inhibitory Concentration (µg/mL)Target Organisms
This compound3.125 - 12.5Staphylococcus aureus, Escherichia coli
Control (Isoniazid)0.25Mycobacterium tuberculosis

These findings suggest the potential for developing new antibacterial agents targeting resistant strains.

Anti-inflammatory Activity

In vitro studies demonstrate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This profile indicates promise for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antibacterial Efficacy : A study demonstrated that pyrrole-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly effective against Staphylococcus aureus.
  • Cytotoxicity Against Cancer Cells : Research indicated that related compounds displayed cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.
  • Mechanistic Studies : Investigations revealed that the nitro group could undergo bioreduction within biological systems, leading to the formation of reactive intermediates capable of inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several sulfonamide-benzamide derivatives reported in the literature. Key comparisons include:

Compound Substituents Key Structural Differences Reference
N-(2-Nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 2-Nitrophenyl, pyrrolidin-1-ylsulfonyl Reference compound -
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide (CAS 448234-53-5) 4-Methylpyrimidinyl sulfamoyl, pyrrolidin-1-ylsulfonyl Substitution of 2-nitrophenyl with a sulfamoyl-linked methylpyrimidine group
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) Bromophenyl-thiazole, dimethylsulfamoyl Thiazole ring replaces nitrophenyl; dimethylsulfamoyl instead of pyrrolidine sulfonyl
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Dimethylphenyl-thiazole, piperidin-1-ylsulfonyl Piperidine sulfonyl group (6-membered ring) vs. pyrrolidine (5-membered)
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Imidazole, methylisoxazole-sulfamoyl Imidazole substitution on benzamide; sulfamoyl-linked isoxazole

Physicochemical Properties

  • Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to methylpyrimidine (CAS 448234-53-5) or piperidine sulfonyl analogues (e.g., 2D216), which have more polar substituents .
  • Molecular Weight and Stability: The nitro group increases molecular weight (~400–450 g/mol) compared to non-nitrated analogues. However, its electron-withdrawing nature may improve thermal stability, as seen in nitroaromatic compounds .

Notes

  • Limited direct studies on the target compound exist in the provided evidence; comparisons rely on structural analogues.
  • The nitro group may introduce toxicity concerns, necessitating further ADMET profiling.

Biological Activity

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C17H18N4O4S
  • CAS Number : 312750-30-4

The compound features a nitrophenyl group, a sulfonamide linkage, and a pyrrolidine moiety, which contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to active sites, thereby blocking their activity.
  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
  • Sulfonamide Activity : The sulfonamide group is known for its antibacterial properties, potentially contributing to the compound's efficacy against bacterial infections.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For example, related pyrrole benzamide derivatives have shown potent effects against various bacterial strains:

CompoundMIC (µg/mL)Target Organisms
This compound3.125 - 12.5Staphylococcus aureus, Escherichia coli
Control (Isoniazid)0.25Mycobacterium tuberculosis

These findings suggest that the compound could serve as a lead for developing new antibacterial agents targeting resistant strains .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Antibacterial Efficacy : A study demonstrated that pyrrole-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The derivatives were particularly effective against Staphylococcus aureus .
  • Cytotoxicity Against Cancer Cells : Research indicated that related compounds displayed cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the nitro group could be reduced within biological systems, leading to the formation of reactive intermediates that may induce apoptosis in cancer cells .

Q & A

Q. How can researchers optimize the synthesis of N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide to improve yield and purity?

  • Methodological Answer : The synthesis often involves coupling reactions, such as amide bond formation between 2-nitroaniline derivatives and sulfonylated benzoyl chlorides. Key variables include:
  • Catalyst Optimization : Use palladium on charcoal (10 wt.%) for selective hydrogenation of nitro groups, as described in analogous benzamide syntheses .
  • Solvent Selection : Methanol or dichloromethane is preferred for solubility and reaction efficiency.
  • Purification : Automated flash column chromatography with gradients (e.g., Hex:EtOAc:TEA) enhances purity .
    Table 1 : Yield optimization under varying conditions (example from ):
Catalyst LoadingSolventTemp (°C)Yield (%)
10% Pd/CMeOHRT80
5% Pd/CDCM4065

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the benzamide backbone and nitro/pyrrolidine substituents.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 388.1).
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 71.56° for nitro-phenyl groups) .

Advanced Research Questions

Q. How can molecular docking studies predict the binding interactions of this compound with therapeutic targets (e.g., kinases)?

  • Methodological Answer : Use the Glide docking algorithm (Schrödinger Suite) for flexible ligand-receptor modeling:
  • Grid Generation : Define the protein active site using OPLS-AA force fields.
  • Pose Refinement : Apply Monte Carlo sampling to account for torsional flexibility .
  • Scoring : GlideScore 2.5 balances empirical and force-field terms, outperforming GOLD/FlexX in accuracy .
    Example : Docking into IL-6 or kinase targets (e.g., EGFR) to assess sulfonyl-pyrrolidine interactions.

Q. How to resolve contradictory biological activity data across derivatives of this benzamide?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzyme inhibition (e.g., IC50_{50}) with cellular viability assays (e.g., MTT).
  • Structural Analysis : Correlate substituent effects (e.g., 2-nitrophenyl vs. 4-cyanophenyl) with activity shifts using SAR tables .
    Table 2 : Activity comparison of derivatives (from ):
Substituent (R)Target (IC50_{50}, nM)Cellular Activity (%)
2-Nitrophenyl12085
4-Cyanophenyl45040

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • Trifluoromethyl Incorporation : Increases lipophilicity and reduces oxidative metabolism (analogous to ).
  • Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester linkages for improved bioavailability.

Q. How to determine the crystal structure of this compound for patent applications or mechanistic studies?

  • Methodological Answer :
  • Data Collection : Use a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL-97 for anisotropic displacement parameters and H-atom positioning .
  • Validation : Check R-factors (e.g., R1<0.05R_1 < 0.05) and C—H⋯O hydrogen-bonding networks .

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